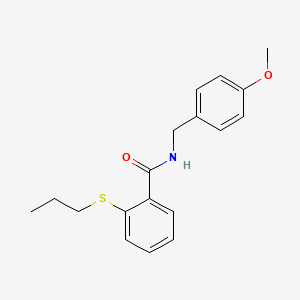
N-(4-methoxybenzyl)-2-(propylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE is an organic compound with the molecular formula C17H19NO2S. This compound belongs to the class of benzamides, which are derivatives of benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE typically involves the condensation of 4-methoxybenzylamine with 2-(propylsulfanyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the propylsulfanyl group, making it less versatile in certain chemical reactions.
N-(4-Methoxyphenyl)-2-methylbenzamide: Contains a methyl group instead of a propylsulfanyl group, affecting its reactivity and applications.
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE is unique due to the presence of both the methoxyphenyl and propylsulfanyl groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C18H21NO2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C18H21NO2S/c1-3-12-22-17-7-5-4-6-16(17)18(20)19-13-14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Clave InChI |
IBJRIIVKXVUVNX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


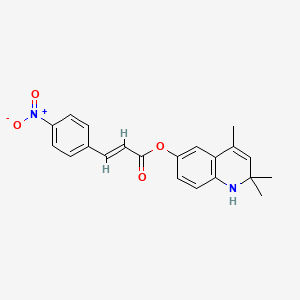
![4-(Biphenyl-4-ylcarbonyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14960993.png)
![4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961004.png)
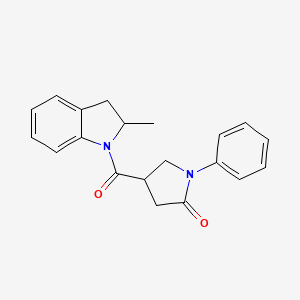
![N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961013.png)
![1-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]piperidine-4-carboxamide](/img/structure/B14961019.png)
![2-[(3,5-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B14961026.png)

![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961046.png)

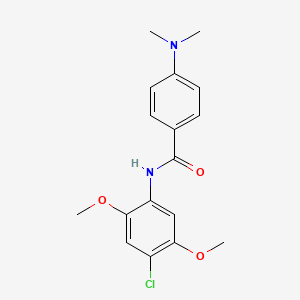

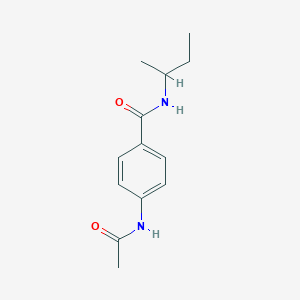
![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
